N-cyclohexyl-6-(4-methoxyphenyl)-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-CYCLOHEXYL-6-(4-METHOXYPHENYL)-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its cyclohexyl, methoxyphenyl, and dimethyl groups attached to the isoxazole and pyridine rings
Preparation Methods
The synthesis of N4-CYCLOHEXYL-6-(4-METHOXYPHENYL)-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.
Chemical Reactions Analysis
N~4~-CYCLOHEXYL-6-(4-METHOXYPHENYL)-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may have therapeutic potential due to its unique chemical structure and biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-CYCLOHEXYL-6-(4-METHOXYPHENYL)-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N~4~-CYCLOHEXYL-6-(4-METHOXYPHENYL)-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other isoxazole derivatives, such as:
- N~4~-Cyclohexyl-6-(4-hydroxyphenyl)-N~4~,3-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
- N~4~-Cyclohexyl-6-(4-chlorophenyl)-N~4~,3-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
- N~4~-Cyclohexyl-6-(4-nitrophenyl)-N~4~,3-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of N4-CYCLOHEXYL-6-(4-METHOXYPHENYL)-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct reactivity and activity profiles.
Properties
Molecular Formula |
C22H25N3O3 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-cyclohexyl-6-(4-methoxyphenyl)-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-14-20-18(22(26)25(2)16-7-5-4-6-8-16)13-19(23-21(20)28-24-14)15-9-11-17(27-3)12-10-15/h9-13,16H,4-8H2,1-3H3 |
InChI Key |
QSRFRDGVUPTAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N(C)C4CCCCC4 |
Origin of Product |
United States |
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